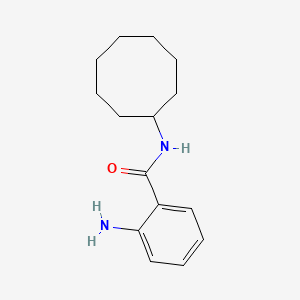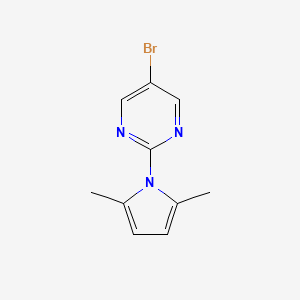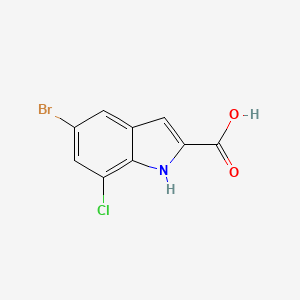
Ácido 5-bromo-7-cloro-1H-indol-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-chloro-1H-indole-2-carboxylic acid (BCICA) is a synthetic organic compound that is commonly used in scientific research. It is an important compound for the study of biochemical and physiological processes, as it has the potential to interact with various biological molecules. BCICA is also a useful compound for the synthesis of other compounds, and its properties make it useful for laboratory experiments.
Aplicaciones Científicas De Investigación
Investigación del cáncer
El ácido 5-bromo-7-cloro-1H-indol-2-carboxílico es un compuesto valioso en la investigación del cáncer debido a su núcleo indol, una estructura prevalente en muchas moléculas biológicamente activas naturales y sintéticas . Los derivados del indol se han estudiado ampliamente por su potencial para tratar varios tipos de células cancerosas. Se sabe que juegan un papel importante en la biología celular y su modificación puede conducir a compuestos con potentes propiedades anticancerígenas .
Tratamiento microbiano
Las propiedades antimicrobianas de los derivados del indol los convierten en un foco importante en el tratamiento de infecciones microbianas. Las investigaciones han demostrado que ciertas estructuras basadas en indol pueden ser efectivas contra un amplio espectro de bacterias y virus . Esto hace que el ácido 5-bromo-7-cloro-1H-indol-2-carboxílico sea un punto de partida clave para el desarrollo de nuevos agentes antimicrobianos.
Síntesis orgánica
En la síntesis orgánica, el ácido 5-bromo-7-cloro-1H-indol-2-carboxílico sirve como un bloque de construcción versátil. Su sistema de anillo de indol halogenado es particularmente útil en la construcción de moléculas orgánicas complejas a través de diversas reacciones, incluidas las reacciones de acoplamiento cruzado . La reactividad de este compuesto permite a los químicos sintetizar una amplia gama de derivados de indol con diversas actividades biológicas.
Desarrollo de fármacos
La parte indol es una característica común en muchos fármacos sintéticos, y los derivados del ácido 5-bromo-7-cloro-1H-indol-2-carboxílico se han explorado por su potencial terapéutico. Su estructura se une con alta afinidad a múltiples receptores, lo cual es beneficioso en el desarrollo de nuevos fármacos con acciones específicas .
Investigación bioquímica
En bioquímica, el ácido 5-bromo-7-cloro-1H-indol-2-carboxílico se puede utilizar para estudiar las interacciones y los mecanismos enzimáticos. Puede actuar como un inhibidor o un análogo de sustrato para explorar la función de las enzimas involucradas en el metabolismo del indol o aquellas que interactúan con sustratos basados en indol .
Química medicinal
La química medicinal utiliza el ácido 5-bromo-7-cloro-1H-indol-2-carboxílico para diseñar y sintetizar nuevos compuestos medicinales. Su núcleo indol es un farmacóforo que contribuye a la actividad biológica de un compuesto, lo que lo convierte en un andamio clave en el descubrimiento de nuevos agentes terapéuticos .
Safety and Hazards
Direcciones Futuras
Indole derivatives, such as 5-bromo-7-chloro-1H-indole-2-carboxylic acid, have attracted increasing attention in recent years due to their potential applications in the treatment of various diseases . Future research may focus on exploring these potential applications and developing more efficient synthesis methods .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
One study suggests that a similar compound, 5-bromo-1h-indole-2-carbohydrazide, interacts with leu889, ile888, and leu1019 through four pi-alkyl interactions and forms one h-bond with asp1046 . This interaction could potentially alter the function of these targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may influence various biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
5-bromo-7-chloro-1H-indole-2-carboxylic Acid exhibits various biochemical properties that make it a valuable compound in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-bromo-7-chloro-1H-indole-2-carboxylic Acid, have been shown to inhibit various enzymes and proteins, leading to significant biological effects . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 5-bromo-7-chloro-1H-indole-2-carboxylic Acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 5-bromo-7-chloro-1H-indole-2-carboxylic Acid, have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the compound’s ability to interact with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of 5-bromo-7-chloro-1H-indole-2-carboxylic Acid involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity and function . This binding interaction is crucial for the compound’s biological effects, as it can modulate key biochemical pathways and processes. Understanding the molecular mechanism of 5-bromo-7-chloro-1H-indole-2-carboxylic Acid is essential for developing targeted therapeutic strategies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-7-chloro-1H-indole-2-carboxylic Acid change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo models. Indole derivatives, including 5-bromo-7-chloro-1H-indole-2-carboxylic Acid, have shown varying degrees of stability and degradation under different experimental conditions . These temporal effects are important for understanding the compound’s behavior in biological systems and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-bromo-7-chloro-1H-indole-2-carboxylic Acid vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages leading to significant biological outcomes . At higher doses, 5-bromo-7-chloro-1H-indole-2-carboxylic Acid may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the dosage effects of this compound is crucial for developing safe and effective treatment strategies.
Metabolic Pathways
5-bromo-7-chloro-1H-indole-2-carboxylic Acid is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to significant biological effects . The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-bromo-7-chloro-1H-indole-2-carboxylic Acid within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding the transport and distribution of this compound is essential for developing targeted delivery strategies and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-bromo-7-chloro-1H-indole-2-carboxylic Acid plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound’s biological effects, as it can influence key cellular processes and pathways.
Propiedades
IUPAC Name |
5-bromo-7-chloro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMKGRZJTYUGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Br)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383132-31-8 |
Source


|
| Record name | 5-Bromo-7-chloro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)
![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)
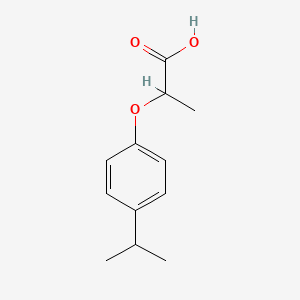


![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)


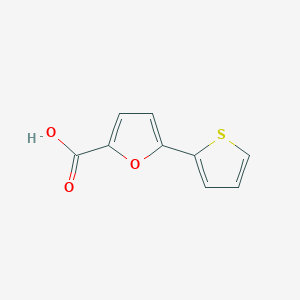
![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)
